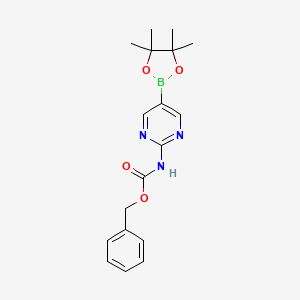

Bencil (5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)pirimidin-2-il)carbamato

Descripción general

Descripción

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate is a complex organic compound that features a pyrimidine ring substituted with a dioxaborolane group and a benzyl carbamate moiety

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound can be used as a precursor for the synthesis of potential therapeutic agents. Its ability to form stable boron-containing compounds makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the production of advanced materials, including polymers and nanomaterials. It can also be used in the development of new agrochemicals and pharmaceuticals.

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with proteins, nucleic acids, and carbohydrates, which can lead to changes in the function of these biomolecules . The exact interaction of this compound with its targets would depend on the specific biological context.

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in a variety of biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .

Pharmacokinetics

They are metabolized primarily by the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the context in which it is used. Due to the ability of boronic acids to form reversible covalent bonds with various biomolecules, the compound could potentially alter the function of these molecules, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH and the presence of diols can influence the stability and efficacy of boronic acids and their derivatives. For example, boronic acids can form boronate esters in the presence of diols, which can affect their reactivity. Additionally, the pKa of boronic acids is typically in the range of physiological pH, meaning that changes in pH can affect their protonation state and, consequently, their reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate typically involves multiple steps. One common route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst and bis(pinacolato)diboron.

Attachment of the Benzyl Carbamate Moiety: The final step involves the formation of the carbamate linkage, typically through the reaction of the pyrimidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts such as palladium or copper, along with appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or aryl groups.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofurazan

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

Uniqueness

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate is unique due to its combination of a pyrimidine ring, a dioxaborolane group, and a benzyl carbamate moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications in research and industry.

Actividad Biológica

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Synthesis Overview

The synthesis of Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate typically involves multi-step organic reactions. The compound is derived from the combination of benzyl carbamate and a pyrimidine derivative containing a dioxaborolane moiety. The specific synthetic routes can vary but generally include the following steps:

- Formation of the Dioxaborolane : The dioxaborolane ring is synthesized through the reaction of boronic acid with a suitable alcohol.

- Pyrimidine Derivative Preparation : The pyrimidine ring can be formed by cyclization reactions involving appropriate precursors.

- Final Coupling Reaction : The benzyl carbamate is then coupled with the pyrimidine derivative to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate exhibit significant anticancer activity. For instance, derivatives of pyrimidine structures have shown promising results against various cancer cell lines. Notably:

- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have demonstrated potent antiproliferative effects against leukemia and breast cancer cell lines.

- Mechanism of Action : The mechanism often involves the induction of cell cycle arrest and apoptosis in cancer cells.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example:

- Cholinesterase Inhibition : Some carbamate derivatives have been reported to inhibit butyrylcholinesterase (BChE), which is significant in treating Alzheimer's disease. The selectivity and potency of these inhibitors can vary widely among different derivatives.

Case Studies

-

Study on Anticancer Activity :

- A study evaluated several pyrimidine derivatives for their cytotoxic effects against a panel of NCI 60 cancer cell lines.

- Results indicated that certain derivatives exhibited growth inhibition greater than 70% at concentrations as low as 10 µM.

-

Cholinesterase Inhibition Study :

- Research demonstrated that some carbamate derivatives had IC50 values significantly lower than established drugs like rivastigmine.

- For example, one derivative showed an IC50 value of 4.33 µM against BChE, indicating strong inhibitory activity.

Table 1: Biological Activity Summary

| Compound Name | Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound A | Anticancer | Leukemia Cell Lines | 10 | |

| Compound B | Cholinesterase Inhibitor | BChE | 4.33 | |

| Compound C | Antifungal | Candida albicans | >95 |

Table 2: Synthesis Pathway Overview

| Step | Reagents/Conditions |

|---|---|

| Formation of Dioxaborolane | Boronic acid + Alcohol + Catalyst |

| Pyrimidine Preparation | Cyclization reaction with precursors |

| Coupling Reaction | Benzyl carbamate + Pyrimidine derivative |

Propiedades

IUPAC Name |

benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BN3O4/c1-17(2)18(3,4)26-19(25-17)14-10-20-15(21-11-14)22-16(23)24-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIYVGONUAHWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682318 | |

| Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-98-4 | |

| Record name | Carbamic acid, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.